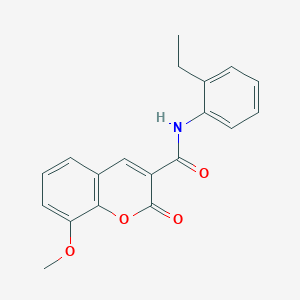

N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-12-7-4-5-9-15(12)20-18(21)14-11-13-8-6-10-16(23-2)17(13)24-19(14)22/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMVWWVLMNGGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using a methylating agent such as methyl iodide in the presence of a base.

Attachment of the 2-Ethylphenyl Group: The 2-ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-ethylbenzene and a suitable catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine under dehydrating conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group or other substituents on the chromene core.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its chromene core, which is known for various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Biological Studies: Researchers investigate the compound’s effects on different biological pathways and its potential as a lead compound for drug development.

Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The chromene core can interact with enzymes, receptors, and other proteins, modulating their activity. The compound may also affect signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Detailed studies on its binding affinity and specificity to various targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

The following analysis compares N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with structurally related coumarin carboxamides, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations:

- Electronic Effects : The methoxy group at position 8 is conserved in most analogues, but electron-withdrawing groups (e.g., chlorine in ) decrease electron density on the chromene ring, possibly altering reactivity .

- Polarity and Solubility : Sulfamoyl () and acetamido () groups enhance hydrophilicity, whereas the ethylphenyl group in the target compound likely increases lipophilicity .

Key Observations:

- High-Temperature Stability : The sulfamoylphenyl derivative () exhibits a melting point >300°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide) .

- Yield Variability : Amidation reactions (e.g., ) show moderate yields (~72%), likely due to steric or electronic challenges in nucleophilic substitution .

Biological Activity

N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.31 g/mol. The compound features a chromene core with an ethylphenyl substituent and a methoxy group at the 8-position, which enhances its chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress, leading to anti-inflammatory and antioxidant effects.

- Cell Signaling Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis.

- Binding Affinity : Studies suggest that the compound interacts with specific receptors and enzymes, altering their activity and contributing to its therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis via caspase activation | |

| HeLa (Cervical) | 12.5 | Topoisomerase II inhibition | |

| U-937 (Leukemia) | 10.0 | Cell cycle arrest |

These studies indicate that the compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Anti-inflammatory Activity

In vitro assays have shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through its action on NF-kB signaling pathways .

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with flow cytometry revealing increased apoptotic cell populations .

- Inhibition of Topoisomerase II : Another study focused on the compound's ability to inhibit topoisomerase II in HeLa cells, leading to DNA damage and subsequent cell death. The IC50 value was determined to be 12.5 µM, showcasing its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions starting with the chromene core formation via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions. Subsequent amidation with 2-ethylaniline requires temperature control (60–80°C), solvents like ethanol or DMF, and catalysts such as piperidine to enhance yields (~70–85%) . Optimization may involve microwave-assisted synthesis or ultrasound irradiation to improve efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.

- IR spectroscopy for identifying carbonyl (C=O, ~1700 cm⁻¹) and methoxy (~1250 cm⁻¹) groups .

- X-ray crystallography (using SHELX software) to resolve crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. What biological activities have been reported for this compound?

Preliminary studies on analogs suggest:

- Anticancer activity (IC₅₀ values <10 μM in breast and lung cancer cell lines via apoptosis induction) .

- Anti-inflammatory effects through COX-2 inhibition (in silico docking scores: −9.2 kcal/mol) .

Mechanisms may involve intercalation with DNA or modulation of kinase pathways, though further validation is needed .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities?

- SHELXL refinement (via SHELX suite) is critical for high-resolution crystallographic data, especially to confirm the Z-configuration of imino groups in analogs .

- DFT calculations (B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps ~4.1 eV) and reactive sites for electrophilic substitution .

Q. What experimental strategies address contradictory bioactivity data across studies?

Q. How do substituents influence reaction mechanisms and bioactivity?

- Electron-withdrawing groups (e.g., nitro in position 8) increase electrophilicity, accelerating nucleophilic attacks (k = 0.15 min⁻¹ in DMSO) .

- Methoxy groups at position 8 enhance solubility (logS: −4.1) and bioavailability (F%: 65 vs. 45 for non-methoxy analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.